N-Formylphenylephrine
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Overview
Description
N-Formylphenylephrine is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is a derivative of phenylephrine, which is commonly used as a decongestant and vasoconstrictor. This compound is primarily used as a pharmaceutical reference standard and impurity in the analysis of phenylephrine hydrochloride .
Preparation Methods
The synthesis of N-Formylphenylephrine involves the formylation of phenylephrine. One common method is the reaction of phenylephrine with formic acid or formic acid derivatives under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
N-Formylphenylephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-Formylphenylephrine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of phenylephrine hydrochloride.
Analytical Chemistry: It is used in method development and validation for the detection and quantification of phenylephrine and its impurities.
Biological Studies: Researchers use it to study the pharmacokinetics and metabolism of phenylephrine derivatives.
Industrial Applications: It is employed in the production and testing of pharmaceutical formulations containing phenylephrine.
Mechanism of Action
N-Formylphenylephrine exerts its effects through its interaction with alpha-1 adrenergic receptors, similar to phenylephrine . It acts as an agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells, which mediate the vasoconstrictive effects . The pathways involved include the activation of the G-protein coupled receptor signaling cascade, resulting in the contraction of smooth muscle cells .
Comparison with Similar Compounds
N-Formylphenylephrine is similar to other phenylephrine derivatives, such as:
Phenylephrine: A widely used decongestant and vasoconstrictor.
N-Methylphenylephrine: Another derivative with similar pharmacological properties.
N-Acetylphenylephrine: A derivative with acetylation at the amine group. This compound is unique due to the presence of the formyl group, which can influence its chemical reactivity and pharmacokinetic properties
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylformamide |
InChI |
InChI=1S/C10H13NO3/c1-11(7-12)6-10(14)8-3-2-4-9(13)5-8/h2-5,7,10,13-14H,6H2,1H3/t10-/m0/s1 |
InChI Key |
FWGYUMJQRUSDAS-JTQLQIEISA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C=O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C=O |
Origin of Product |
United States |
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